molecular formula C19H16ClN3O4S B2421063 (Z)-ethyl 5-(but-2-enamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851950-94-2

(Z)-ethyl 5-(but-2-enamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2421063
CAS RN: 851950-94-2
M. Wt: 417.86
InChI Key: VATYTOFNKOWLQD-HYXAFXHYSA-N
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Description

(Z)-ethyl 5-(but-2-enamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C19H16ClN3O4S and its molecular weight is 417.86. The purity is usually 95%.
BenchChem offers high-quality (Z)-ethyl 5-(but-2-enamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-ethyl 5-(but-2-enamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Pyridazine Derivatives : The synthesis of pyridazine derivatives, including ethyl 5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxylate, has been a subject of study. These compounds can be used as starting materials for various heterocyclic compounds (Deeb et al., 1992); (Deeb & El-Abbasy, 2006).
  • Novel Heterocyclic Compounds : The compound has been used to synthesize new imidazo and pyrimido derivatives, indicating its utility in creating diverse heterocyclic structures (El-Dean et al., 2008).

Applications in Organic Chemistry

  • Formation of Complex Molecules : Research shows the potential of this compound in forming complex molecules like pyrrolo, furo, and pyrimido derivatives, demonstrating its versatility in organic synthesis (Radwan et al., 1994); (Sayed et al., 2003).
  • Chemical Reactions and Interactions : It's involved in a range of chemical reactions and interactions, essential for the development of new pharmaceuticals and materials (Farag et al., 2008).

Potential Biological Activities

  • Antimicrobial Properties : Some derivatives synthesized from similar compounds have shown antimicrobial and antifungal activities, indicating possible applications in medicine and pharmacology (Kimura et al., 1976); (Miyamoto et al., 1978).
  • Receptor Modulation : Research on similar compounds has shown their potential as modulators and antagonists of specific receptors, hinting at applications in neuroscience or pharmacology (Ferguson et al., 2008).

properties

IUPAC Name

ethyl 5-[[(Z)-but-2-enoyl]amino]-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S/c1-3-5-14(24)21-17-15-13(10-28-17)16(19(26)27-4-2)22-23(18(15)25)12-8-6-11(20)7-9-12/h3,5-10H,4H2,1-2H3,(H,21,24)/b5-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATYTOFNKOWLQD-HYXAFXHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C\C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 5-(but-2-enamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

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